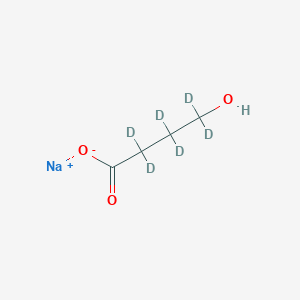
5-(2-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid
Descripción general
Descripción
5-(2-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid is a chemical compound with the following structural formula:
It belongs to the class of oxazole derivatives and contains an ethoxyphenyl group attached to the oxazole ring. The compound’s systematic name reflects its substituents and functional groups.
Synthesis Analysis
The synthesis of this compound involves several steps. One common approach is as follows:
Cyclization Reaction : Start with 2-ethoxybenzoic acid (also known as o-anisic acid). Cyclize it by reacting with an appropriate reagent (such as thionyl chloride) to form the oxazole ring. The carboxylic acid group remains intact during this step.
Carboxylation : Introduce the carboxylic acid group at the 3-position of the oxazole ring. This can be achieved through carboxylation reactions using reagents like carbon dioxide or acetic anhydride.
Purification and Characterization : After synthesis, the compound should be purified and characterized using techniques like nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (FT-IR).
Molecular Structure Analysis
The molecular structure of 5-(2-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid consists of the following key features:
- An oxazole ring (a five-membered heterocyclic ring containing oxygen and nitrogen atoms).
- A phenyl group (attached at the 2-position of the oxazole ring).
- An ethoxy group (attached to the phenyl ring).
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including:
- Acid-Base Reactions : Interactions with strong acids or bases can lead to protonation or deprotonation of functional groups.
- Esterification : The carboxylic acid group can react with alcohols to form esters.
- Hydrolysis : The ester linkage can undergo hydrolysis under acidic or basic conditions.
Physical And Chemical Properties Analysis
- Melting Point : The compound’s melting point provides insight into its crystalline structure.
- Solubility : Investigate its solubility in different solvents (e.g., water, organic solvents).
- Stability : Assess its stability under various conditions (light, temperature, humidity).
Safety And Hazards
- Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.
- Handling Precautions : Follow standard laboratory safety protocols when working with this compound.
Direcciones Futuras
Future research could focus on:
- Biological Activity : Investigate potential biological activities (e.g., antimicrobial, anti-inflammatory).
- Derivatives : Synthesize and study derivatives for improved properties.
- Pharmacokinetics : Understand its absorption, distribution, metabolism, and excretion.
Propiedades
IUPAC Name |
5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-16-10-6-4-3-5-8(10)11-7-9(12(14)15)13-17-11/h3-7H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOCESBOKNLNRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CC(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678846 | |
| Record name | 5-(2-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid | |
CAS RN |
668971-90-2 | |
| Record name | 5-(2-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[[5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methyl]-4-(2,4,6-trifluorobenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B1503778.png)

![Sodium (2S)-2-[(E)-{[2-(diphenylphosphanyl)phenyl]methylidene}amino]-3,3-dimethylbutanoate](/img/structure/B1503784.png)


![1-(2-chloropyridin-3-yl)-5-methyl-4-iodo-1H-[1,2,3]triazole](/img/structure/B1503793.png)

![3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline](/img/structure/B1503802.png)



